2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol typically involves the reaction of 5-bromopyridine with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve bulk custom synthesis and cold-chain transportation to ensure the stability of the compound .
Chemical Reactions Analysis
2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol is widely used in scientific research due to its diverse applications:
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol can be compared with other similar compounds, such as:
5-Bromopyridine: A related compound with a similar bromopyridine structure, used in organic synthesis and as a reagent in chemical reactions.
2-Amino-5-bromopyridine: Another similar compound with applications in biochemical research and organic synthesis.
Methyl 5-bromopyridine-3-carboxylate: Used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its specific structure, which combines a bromopyridine moiety with a cyclohexanol group, providing distinct chemical and biological properties .
Biological Activity
The compound 2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol, also known by its CAS number 1706433-47-7, is a specialized organic molecule with potential biological applications. This article reviews its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C11H15BrN2O. The chemical structure is characterized by a cyclohexanol moiety attached to a brominated pyridine ring via an amino group. This configuration is crucial for its biological interactions.
Pharmacological Properties
Research on similar compounds suggests that the presence of a bromine atom in the pyridine ring may enhance the compound's biological activity through increased lipophilicity and potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole-bearing compounds have shown promising results in inhibiting cancer cell lines, which suggests a potential for this compound to exhibit similar effects. The structure-activity relationship analysis highlights the importance of substituents on the phenyl or pyridine rings in enhancing cytotoxicity against various cancer cell lines.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 1.61 ± 1.92 | Jurkat |
Compound B | 1.98 ± 1.22 | A-431 |
This compound | TBD | TBD |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways related to tumor growth and proliferation.
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Anticonvulsant Activity : Compounds with similar structural motifs have demonstrated anticonvulsant properties, which may provide insights into the neuroprotective effects of this compound.
- Antimicrobial Activity : Some derivatives have shown significant antibacterial activity against multi-drug resistant strains, indicating that modifications in the pyridine ring can enhance antimicrobial efficacy.
- Clinical Trials : While direct clinical data on this compound is limited, ongoing research into related compounds may pave the way for future studies.
Properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-8-5-6-11(13-7-8)14-9-3-1-2-4-10(9)15/h5-7,9-10,15H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXWUJOTNAYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=NC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.